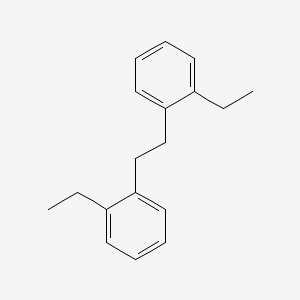
1,1'-(Ethane-1,2-diyl)bis(2-ethylbenzene)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-(Ethane-1,2-diyl)bis(2-ethylbenzene) is an organic compound with the molecular formula C18H22 It is a derivative of ethane where two ethylbenzene groups are attached to the ethane backbone
Preparation Methods
The synthesis of 1,1’-(Ethane-1,2-diyl)bis(2-ethylbenzene) typically involves the reaction of ethane-1,2-diyl with 2-ethylbenzene under specific conditions. One common method includes heating the mixture at 110°C for several hours, followed by cooling to precipitate the product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
1,1’-(Ethane-1,2-diyl)bis(2-ethylbenzene) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into more saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the benzene rings, introducing various functional groups depending on the reagents used.
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-(Ethane-1,2-diyl)bis(2-ethylbenzene) has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Its derivatives may be used in the study of biological systems and interactions.
Industry: Used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism by which 1,1’-(Ethane-1,2-diyl)bis(2-ethylbenzene) exerts its effects involves interactions with various molecular targets. These interactions can influence pathways related to its chemical reactivity, such as nucleophilic attack on electrophilic centers within the molecule . The specific pathways and targets depend on the context of its application, whether in chemical synthesis or biological systems.
Comparison with Similar Compounds
1,1’-(Ethane-1,2-diyl)bis(2-ethylbenzene) can be compared to similar compounds such as:
Benzene, 1,1’-(1,2-ethanediyl)bis[4-methyl-]: This compound has a similar ethane backbone but with methyl groups instead of ethyl groups.
Benzene, 1,1’-(1-methyl-1,2-ethanediyl)bis-: Another similar compound with a methyl group on the ethane backbone.
The uniqueness of 1,1’-(Ethane-1,2-diyl)bis(2-ethylbenzene) lies in its specific ethylbenzene groups, which confer distinct chemical and physical properties compared to its analogs.
Properties
CAS No. |
61742-19-6 |
|---|---|
Molecular Formula |
C18H22 |
Molecular Weight |
238.4 g/mol |
IUPAC Name |
1-ethyl-2-[2-(2-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-3-15-9-5-7-11-17(15)13-14-18-12-8-6-10-16(18)4-2/h5-12H,3-4,13-14H2,1-2H3 |
InChI Key |
SWQFAEJRDCFORJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=CC=C1CCC2=CC=CC=C2CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















